Benzenesulfonamide, N-(triphenylphosphoranylidene)-
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Overview
Description
N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE is an organic compound with the molecular formula C24H20NO2PS. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE typically involves the reaction of triphenylphosphine with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph3P+PhSO2Cl→Ph3P=NSO2Ph
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar structural features but lacking the triphenylphosphoranylidene group.
Triazole-benzenesulfonamide hybrids: Compounds that combine the benzenesulfonamide moiety with triazole rings, offering different biological activities.
Uniqueness
N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various research applications, distinguishing it from other benzenesulfonamide derivatives .
Properties
CAS No. |
1056-25-3 |
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Molecular Formula |
C24H20NO2PS |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C24H20NO2PS/c26-29(27,24-19-11-4-12-20-24)25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H |
InChI Key |
MNSLPYMSWMILHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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